SR12343

Inflammation NF-κB Signaling Drug Discovery

SR12343 is a highly selective IKKβ-NEMO inhibitor that disrupts the canonical NF-κB pathway with an IC₅₀ of 37.02 µM. Validated in vivo at 30 mg/kg to reduce muscle degeneration in mdx mice, it is a reference standard for inflammation and DMD research. Choose SR12343 over structurally similar analogs for its unique potency and target engagement profile.

Molecular Formula C15H15BrClN3O
Molecular Weight 368.65 g/mol
Cat. No. B3025790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSR12343
Molecular FormulaC15H15BrClN3O
Molecular Weight368.65 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)CCNC(=O)CNC2=NC=C(C=C2)Cl
InChIInChI=1S/C15H15BrClN3O/c16-12-3-1-2-11(8-12)6-7-18-15(21)10-20-14-5-4-13(17)9-19-14/h1-5,8-9H,6-7,10H2,(H,18,21)(H,19,20)
InChIKeyPEOFCAIUELALCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SR12343 (N-[2-(3-bromophenyl)ethyl]-2-[(5-chloro-2-pyridinyl)amino]-acetamide): A Selective IKK/NF-κB Pathway Inhibitor for Inflammation and Senescence Research


N-[2-(3-bromophenyl)ethyl]-2-[(5-chloro-2-pyridinyl)amino]-acetamide, commonly referred to as SR12343 (CAS 2055101-86-3), is a synthetic small-molecule mimetic of the NEMO-binding domain (NBD) [1]. It acts as a selective inhibitor of the IκB kinase (IKK) complex by disrupting the protein-protein interaction between IKKβ and the regulatory subunit NEMO (IKKγ), thereby blocking canonical NF-κB activation [2]. The compound is primarily utilized as a research tool in studies of inflammation, cellular senescence, muscular dystrophy, and age-related pathologies [3].

Why SR12343 Cannot Be Replaced by Generic NBD Mimetics or IKK Inhibitors Without Quantitative Activity Loss


Substituting SR12343 with a structurally related NBD mimetic (e.g., SR12460, SR12454) or a broad-spectrum IKK inhibitor is not scientifically equivalent due to marked differences in potency (IC50), target engagement selectivity, and in vivo efficacy [1]. The NBD-binding pocket is exquisitely sensitive to subtle modifications of the acetamide linker and halogen substitution patterns, which directly dictate the compound's ability to disrupt the IKKβ-NEMO interface [2]. Using an alternative compound without empirical verification introduces a high risk of inconsistent NF-κB suppression and invalid cross-study comparisons [3].

Quantitative Comparative Evidence for SR12343: Potency, Selectivity, and In Vivo Efficacy Against Closest NBD Mimetic Analogs


SR12343 Exhibits an Intermediate Potency (IC50 37.02 μM) in TNF-α-Mediated NF-κB Luciferase Assays, Distinguishing It from More Potent Analogs SR12460 and SR12454

In a side-by-side comparison using a TNF-α-induced NF-κB luciferase reporter assay in HEK293 cells, SR12343 demonstrated an IC50 value of 37.02 μM, which is approximately 3.3-fold less potent than SR12460 (IC50 11.34 μM) and 1.8-fold less potent than SR12454 (IC50 20.24 μM) [1]. This quantitative difference is critical for experimental design, as it dictates the working concentration required to achieve equivalent target engagement.

Inflammation NF-κB Signaling Drug Discovery

SR12343 Demonstrates Superior Selectivity for Disrupting IKKβ-NEMO Interaction Over IKKα-NEMO, Unlike Less Discriminating NBD Mimetics

In co-immunoprecipitation assays using RAW 264.7 macrophage extracts, SR12343 was the most effective among the four tested NBD mimetics at reducing the IKKβ-NEMO association [1]. Crucially, SR12343 exhibited only a marginal effect on the IKKα-NEMO interaction, which was observable only at the highest tested dose [2]. This selectivity profile is distinct from the NBD peptide, which has been shown to inhibit both IKKβ-NEMO and IKKα-NEMO interactions.

Target Engagement Selectivity Profiling IKK Complex

SR12343 Achieves In Vivo Amelioration of Muscular Dystrophy Pathology in mdx Mice at 30 mg/kg, Comparable to SR12460

Chronic treatment (daily intraperitoneal injection for 4 weeks) of mdx mice—a model of Duchenne muscular dystrophy—with SR12343 at 30 mg/kg significantly attenuated inflammatory infiltration, necrosis, and muscle degeneration compared to vehicle-treated controls [1]. The therapeutic benefit was comparable to that achieved with an identical dose of SR12460, despite SR12460's superior in vitro potency [2].

Muscular Dystrophy In Vivo Efficacy Preclinical Models

SR12343 Suppresses Inflammatory Gene Expression (COX-2, IL-6, iNOS) at 50 μM, Requiring 8-Fold Lower Concentration Than the NBD Peptide

In RAW 264.7 macrophages stimulated with LPS (1 μg/mL), SR12343 at 50 μM significantly inhibited the transcription of COX-2, IL-6, and iNOS, matching the inhibitory profile of the 8K-NBD peptide, which required an 8-fold higher concentration (400 μM) to achieve comparable suppression [1]. This demonstrates the superior cellular potency of the small-molecule mimetic over the peptide-based inhibitor.

Inflammation Gene Expression Cellular Assay

SR12343 Mitigates Chemotherapy-Induced Cachexia and Senescence Markers in Preclinical Models, Expanding Its Utility Beyond Inflammation

In a 2024 study, co-administration of SR12343 with the FOLFIRI chemotherapy regimen in mice attenuated chemotherapy-induced reductions in body weight, lean mass, fat mass, and muscle strength [1]. SR12343 treatment also reduced markers of cellular senescence and the senescence-associated secretory phenotype (SASP) in liver, skeletal muscle, and blood [2]. This therapeutic profile has not been reported for the analog SR12460 in this context.

Chemotherapy Cachexia Senescence

SR12343 Solubility and Storage Specifications Enable Reproducible In Vitro and In Vivo Dosing

SR12343 is a crystalline solid soluble in DMF, DMSO, and ethanol at concentrations up to 30 mg/mL, facilitating preparation of stock solutions for cell-based assays and in vivo administration . The compound is stable when stored at -20°C and shipped under ambient temperature as a non-hazardous chemical, with a shelf life exceeding 2 years under recommended conditions .

Solubility Storage Formulation

Validated Research and Industrial Application Scenarios for SR12343 Based on Quantitative Evidence


Investigating Canonical NF-κB Signaling in Inflammatory Disease Models

SR12343 is optimally deployed in studies requiring selective disruption of the IKKβ-NEMO interaction while preserving IKKα-dependent non-canonical signaling. The compound's established IC50 of 37.02 μM in luciferase assays and its capacity to suppress COX-2, IL-6, and iNOS expression at 50 μM make it suitable for probing NF-κB-driven inflammation in vitro and in acute LPS-induced inflammation models in vivo [1].

Preclinical Evaluation of Therapies for Duchenne Muscular Dystrophy (DMD)

Chronic administration of SR12343 at 30 mg/kg in mdx mice has been shown to attenuate inflammatory infiltration, necrosis, and muscle degeneration [1]. This validated in vivo efficacy positions SR12343 as a reference tool compound for preclinical DMD research and for benchmarking novel therapeutic candidates targeting NF-κB-mediated muscle pathology.

Senescence and Aging Research, Including Chemotherapy-Induced Cachexia

SR12343 reduces senescence-associated β-galactosidase activity and SASP factors in multiple mouse models of accelerated and natural aging [2]. Its recent validation in ameliorating chemotherapy-induced cachexia—preserving body weight, lean mass, and muscle strength—expands its utility to oncology supportive care research [3].

Comparative Pharmacology Studies of NBD Mimetics

Given the well-characterized differences in potency (IC50), selectivity (IKKβ vs. IKKα), and in vivo efficacy among SR12343, SR12460, and SR12454, SR12343 serves as an essential comparator compound in structure-activity relationship (SAR) campaigns aimed at optimizing next-generation IKK/NF-κB inhibitors [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for SR12343

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.